(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Catalog No.
S1941965
CAS No.
126534-31-4
M.F
C8H7Cl3O
M. Wt
225.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

CAS Number

126534-31-4

Product Name

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

IUPAC Name

(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1

InChI Key

XHEPANNURIQWRM-MRVPVSSYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)O

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral chlorohydrin alcohol, recognized primarily as a critical stereospecific intermediate in the synthesis of potent azole antifungal agents. [REFS-1, REFS-2] Its principal value is derived from the specific (S)-configuration at its stereocenter, which is essential for constructing the final active pharmaceutical ingredient (API) with the correct three-dimensional structure required for high biological efficacy. The procurement of this specific enantiomer is driven by its direct role in asymmetric synthesis workflows aimed at producing enantiomerically pure drugs like Sertaconazole and Luliconazole. [REFS-1, REFS-3]

Procurement Fit

(S)-enantiomer intermediate for imidazole antifungal API synthesis
Compatible with enzymatic bioreduction and phase-transfer catalysis routes
Stereochemical identity verified by specific rotation and chiral HPLC

Substituting (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with its racemic (±) mixture or the opposite (R)-enantiomer is unsuitable for stereospecific API synthesis. Using the racemate introduces an equimolar mixture of stereoisomers into the production stream, necessitating a costly and often low-yielding chiral resolution step downstream to isolate the desired active enantiomer of the final drug. [1] The use of the (R)-enantiomer directly leads to the formation of the incorrect, and often biologically less active or inactive, stereoisomer of the target API. [2] This makes enantiomeric purity at this precursor stage a critical process parameter for ensuring manufacturing efficiency and the therapeutic efficacy of the final product.

Substitution Risk

Racemate substitution Introduces (R)-impurity and may generate diastereomeric mixtures in downstream imidazole coupling, requiring additional purification.
(R)-enantiomer Reported lower CYP51 binding affinity context; enantiomer-specific antifungal activity profile may not transfer.
Ketone precursor Lacks the hydroxyl functionality essential for imidazole ring formation; cannot serve as a synthetic substitute.

Ensures Stereospecific Synthesis of Sertaconazole, Avoiding Costly Resolution Steps

The primary value of procuring the (S)-enantiomer is its direct, stereospecific conversion to the desired enantiomer of the antifungal drug Sertaconazole. [1] Syntheses that start with the racemic (±)-2-chloro-1-(2,4-dichlorophenyl)ethanol yield a racemic final product, which then requires a difficult and expensive chiral separation (resolution) process to isolate the active isomer. By using the enantiomerically pure (S)-precursor, the synthesis proceeds stereospecifically, eliminating the need for this downstream resolution step, thereby increasing overall process efficiency and reducing manufacturing costs. [1]

Evidence DimensionSynthesis Route Efficiency
Target Compound DataDirect, stereospecific synthesis to the desired final enantiomer.
Comparator Or BaselineRacemic (±)-precursor: Requires an additional, costly chiral resolution step post-synthesis.
Quantified DifferenceElimination of a complex and yield-reducing manufacturing step (chiral resolution).
ConditionsSynthesis of Sertaconazole.

This directly impacts process economics by simplifying the manufacturing workflow and avoiding yield losses associated with chiral separations.

Enantiomeric Excess
Reported
>99.9% ee (bioreduction) vs 90–95% ee (chemical reduction)
Supports procurement of higher stereochemical purity intermediate
Enzymatic process at 200 g/L substrate loading

Precursor for the Biologically Potent Enantiomer of Sertaconazole with Superior Antifungal Activity

The ultimate justification for using the (S)-precursor lies in the superior biological activity of the resulting API. The final product, (+)-(S)-Sertaconazole, demonstrates significantly greater in vitro antifungal activity compared to its (-)-(R)-enantiomer. Against the dermatophyte *Trichophyton mentagrophytes*, (+)-(S)-Sertaconazole exhibits a Minimum Inhibitory Concentration (MIC) of 0.12 μg/mL, which is 8-fold more potent than the (-)-(R)-enantiomer (MIC = 1 μg/mL). [1] A similar potency advantage is observed against *Candida albicans*, where the (+)-(S)-enantiomer has an MIC of 0.25 μg/mL, compared to >16 μg/mL for the (-)-(R)-form. [1]

Evidence DimensionMinimum Inhibitory Concentration (MIC) of Downstream API
Target Compound DataSertaconazole derived from (S)-precursor: MIC = 0.12 μg/mL (*T. mentagrophytes*); 0.25 μg/mL (*C. albicans*).
Comparator Or BaselineSertaconazole derived from (R)-precursor: MIC = 1 μg/mL (*T. mentagrophytes*); >16 μg/mL (*C. albicans*).
Quantified Difference8-fold higher potency against *T. mentagrophytes* and >64-fold higher potency against *C. albicans*.
ConditionsIn vitro antifungal susceptibility testing.

Procuring the (S)-enantiomer is non-negotiable for producing a final drug with the highest therapeutic efficacy, as the alternative enantiomer is substantially less active.

CYP51 Potency
Data to verify
Reported ~12-fold higher binding affinity for (S) vs (R)
Stereochemical binding context review
Molecular simulation data; requires experimental validation

Established Precursor in Patented, High-Yield Synthesis of Sertaconazole Nitrate

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is explicitly named as the key starting material in optimized synthesis routes for Sertaconazole nitrate. One patented method describes a process reacting this precursor with imidazole, followed by subsequent steps to produce the final API with a calculated yield of 85%. [1] This contrasts with older or less optimized methods which report lower yields. [1] The use of this specific precursor is integral to established, high-efficiency industrial production methods.

Evidence DimensionReported Process Yield
Target Compound DataEnables a synthesis route with a reported yield of 85% for the final Sertaconazole nitrate product.
Comparator Or BaselineOlder or alternative synthesis routes which are noted to have lower yields and purity.
Quantified DifferenceHigh-yield (85%) processability.
ConditionsIndustrial synthesis of Sertaconazole nitrate as described in patent CN104860933A.

This demonstrates the compound's compatibility with proven, high-yield manufacturing processes, ensuring its suitability as a reliable raw material for large-scale production.

Substrate Tolerance
Reported
400 mM loading, complete conversion vs 15–20% (wild-type)
Supports process intensification and procurement economics
Engineered LkADH tetrad mutant; phosphate buffer pH 7.0
Purity Specifications
Class-level inference
Purity ≥98% (GC) to >99% (HPLC); ee >99%; specified rotation range
Identity verification context for incoming material release
Supplier-specified attributes; lot review recommended
Antifungal Spectrum
Reported
(S)-econazole: active vs C. neoformans, P. chrysogenum, A. niger; (R)-econazole: active vs C. krusei
Enantiomer-specific antifungal activity context
Qualitative spectrum; quantitative MIC values not provided
Synthetic Yield
Data to verify
84.6% isolated yield (PTC) vs 45–60% (without PTC)
Reported process yield context for large-scale procurement
Industrial phase-transfer catalysis data; independent verification suggested

Key Precursor for the Asymmetric Synthesis of Sertaconazole

This compound is the designated choice for the stereospecific synthesis of (+)-(S)-Sertaconazole. Its use ensures the correct stereochemistry in the final API, which is directly responsible for its high antifungal potency, while simultaneously streamlining the manufacturing process by avoiding a resolution step. [REFS-1, REFS-2]

Chiral Building Block for Novel Azole Antifungal Derivatives

As a validated chiral intermediate, this compound serves as a reliable starting point for research and development of new stereochemically pure azole-based therapeutic agents. Its structure provides a proven scaffold for creating derivatives where the biological activity is dependent on a specific enantiomeric form.

Starting Material for Luliconazole Synthesis

This (S)-chlorohydrin is also identified as a key intermediate in the synthesis of Luliconazole, another potent imidazole antifungal agent. [3] Its procurement is essential for manufacturing processes aiming to produce this specific enantiomerically pure API, which is used to treat dermatophyte infections.

Application Fit Matrix

Application
Selection Property
Validation Focus
Imidazole antifungal API synthesis
Enantiomeric purity specification
Specific rotation and chiral HPLC verification
Econazole enantiomer research
Enantiomer-specific antifungal activity context
Pathogen-specific activity panel review
Ketoreductase engineering studies
Certified enantiomeric reference material
Chiral HPLC method calibration
Chiral chromatography method development
Defined specific rotation range
System suitability and LOQ determination

XLogP3

2.9

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